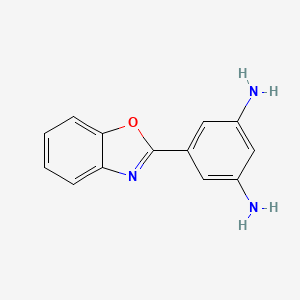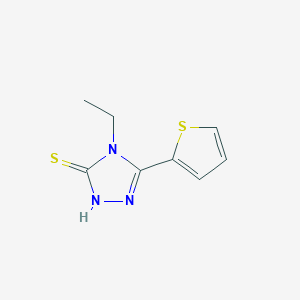
5-Benzooxazol-2-yl-benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzooxazol-2-yl-benzene-1,3-diamine is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol. It is a useful research compound known for its applications in various scientific fields. This compound is characterized by its benzoxazole and benzene diamine moieties, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Benzooxazol-2-yl-benzene-1,3-diamine typically involves the condensation of 2-aminophenol with an appropriate benzene diamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
5-Benzooxazol-2-yl-benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Applications De Recherche Scientifique
5-Benzooxazol-2-yl-benzene-1,3-diamine has several scientific research applications:
Polyimide Synthesis: It is used in the synthesis of polyimides, which are known for their excellent solubility in polar solvents and high thermal stability.
Coordination Polymers: This compound serves as a building block in creating coordination polymers with unique luminescent and magnetic properties.
Catalysis: It is utilized in synthesizing catalysts for chemical reactions like the Mizoroki–Heck coupling reaction.
Fluorescence Studies: The compound has been studied for its fluorescence effects, contributing to the understanding of molecular aggregation and charge transfer effects.
Mécanisme D'action
The mechanism of action of 5-Benzooxazol-2-yl-benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique catalytic, luminescent, and magnetic properties. The compound’s benzoxazole moiety plays a crucial role in its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
5-Benzooxazol-2-yl-benzene-1,3-diamine can be compared with other similar compounds such as:
2-Aminobenzoxazole: Similar in structure but lacks the benzene diamine moiety.
Benzene-1,3-diamine: Lacks the benzoxazole moiety.
5-Benzooxazol-2-yl-benzene-1,4-diamine: Similar but with a different substitution pattern on the benzene ring. The uniqueness of this compound lies in its combined benzoxazole and benzene diamine moieties, which contribute to its diverse chemical reactivity and applications.
Propriétés
IUPAC Name |
5-(1,3-benzoxazol-2-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXMZKUPOWVZOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354249 |
Source


|
| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56629-40-4 |
Source


|
| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)


![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)





![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)


